An In-depth Technical Guide to Boc-Protected Nitro-Substituted D-Phenylalanine Derivatives
An In-depth Technical Guide to Boc-Protected Nitro-Substituted D-Phenylalanine Derivatives
A Note on the Subject Compound: Initial research for "Boc-2,4-Dinitro-D-phenylalanine" did not yield specific data for this exact di-nitro substituted compound. This suggests it may be a novel or less-common derivative. Therefore, this guide will focus on a closely related and well-documented analogue, Boc-4-nitro-D-phenylalanine , to provide a comprehensive and scientifically grounded resource. The principles of synthesis, characterization, and application discussed herein are largely translatable to other substituted phenylalanine derivatives.
Introduction: The Role of Modified Amino Acids in Peptide Science
In the landscape of drug discovery and peptide chemistry, the use of non-canonical amino acids is a cornerstone of innovation. These modified building blocks, such as Boc-4-nitro-D-phenylalanine, are instrumental in designing peptides with enhanced stability, novel biological activity, and tailored pharmacological profiles. The introduction of a nitro group onto the phenyl ring of D-phenylalanine, combined with the use of the tert-butyloxycarbonyl (Boc) protecting group, provides a versatile tool for researchers. This guide offers a detailed exploration of the molecular structure, properties, synthesis, and applications of Boc-4-nitro-D-phenylalanine, serving as a technical resource for scientists in peptide synthesis and medicinal chemistry.
Molecular Structure and Physicochemical Properties
The foundational characteristics of any chemical entity are its structure and physical properties. These data points are critical for everything from reaction planning to analytical method development.
Molecular Identity and Weight
Boc-4-nitro-D-phenylalanine is a derivative of the non-proteinogenic amino acid D-phenylalanine. The key modifications are the addition of a nitro group (-NO₂) at the para (4-position) of the phenyl ring and the protection of the alpha-amino group with a tert-butyloxycarbonyl (Boc) group.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈N₂O₆ | [1] |
| Molecular Weight | 310.3 g/mol | [1] |
| CAS Number | 61280-75-9 | [1][2] |
| Synonyms | N-Boc-4-nitro-D-phenylalanine, Boc-D-Phe(4-NO₂)-OH | [1] |
| Appearance | White to off-white powder/solid | [3][4] |
For comparison, the parent compound, Boc-D-phenylalanine, has a molecular formula of C₁₄H₁₉NO₄ and a molecular weight of 265.30 g/mol .[5][6] The addition of the nitro group and removal of one hydrogen atom accounts for the difference in mass.
Structural Representation
The three-dimensional conformation of this molecule is key to its utility in peptide synthesis, influencing how it fits into growing peptide chains and interacts with coupling reagents.
Caption: 2D structure of Boc-4-nitro-D-phenylalanine.
Synthesis and Purification
The synthesis of Boc-protected amino acids is a well-established procedure in organic chemistry, critical for preparing building blocks for peptide synthesis.
The Boc Protection Strategy
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the alpha-amino moiety of amino acids in peptide synthesis.[7] Its primary function is to prevent the nucleophilic amine from participating in unwanted side reactions during the carboxyl group activation and amide bond formation steps. The Boc group is stable under basic and nucleophilic conditions but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), which allows for orthogonal protection strategies in complex syntheses.[][9]
General Protocol for N-Boc Protection of D-Phenylalanine Derivatives
This protocol is a generalized procedure based on common methods for Boc protection of amino acids.[7][10][11]
Materials:
-
4-nitro-D-phenylalanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1,4-Dioxane or tert-butyl alcohol
-
1N Sodium Hydroxide (NaOH)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Potassium hydrogen sulfate (KHSO₄) solution
-
Pentane or Hexane
-
Silica gel for column chromatography
Procedure:
-
Dissolution: Dissolve 4-nitro-D-phenylalanine in a mixture of 1,4-dioxane (or t-butanol) and 1N NaOH solution in a round-bottom flask. Stir vigorously in an ice bath.[10]
-
Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate (Boc₂O), dissolved in a small amount of the reaction solvent, to the stirring solution. The reaction is typically allowed to proceed for several hours or overnight at room temperature.[7]
-
Work-up: Once the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure to remove the organic solvent.
-
Extraction: Dilute the remaining aqueous solution with water and perform a wash with a nonpolar solvent like pentane or ethyl ether to remove unreacted Boc₂O and other impurities.[7]
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 1-2 by adding a cold solution of potassium hydrogen sulfate.[7] This step protonates the carboxylate, causing the Boc-protected amino acid to precipitate or become extractable into an organic solvent.
-
Product Extraction: Extract the acidified aqueous layer multiple times with ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by silica gel column chromatography or recrystallization to obtain pure Boc-4-nitro-D-phenylalanine.[10]
Caption: Workflow for the synthesis of Boc-4-nitro-D-phenylalanine.
Applications in Research and Development
The unique properties of Boc-4-nitro-D-phenylalanine make it a valuable reagent in several areas of scientific research.
Solid-Phase Peptide Synthesis (SPPS)
The primary application is as a building block in Boc-based solid-phase peptide synthesis (SPPS). SPPS allows for the efficient, stepwise construction of peptides on a solid resin support. The D-configuration of the amino acid is particularly important for creating peptides that are resistant to degradation by proteases, which typically recognize L-amino acids. This can significantly increase the in vivo half-life of peptide-based therapeutics.
Probing Biological Systems
The nitro group serves as a useful spectroscopic probe and can also influence the electronic properties and binding affinities of the peptide. Furthermore, the nitro group can be chemically reduced to an amine, providing a handle for further functionalization, such as the attachment of fluorescent dyes, biotin tags, or drug conjugates. This makes nitro-phenylalanine derivatives useful in biochemical and pharmacological studies to investigate protein-protein interactions and enzyme mechanisms.[12]
Development of Novel Therapeutics
Incorporating modified amino acids like this one is a key strategy in medicinal chemistry. It is used in the design of peptide-based drugs, including enzyme inhibitors and receptor modulators.[4][12] For instance, Boc-protected D-amino acids are used in the synthesis of peptide mimetics and other small molecules with therapeutic potential, such as PARP1 inhibitors and antimycobacterial agents.[13][14]
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure the safety of laboratory personnel and maintain the integrity of the compound.
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including safety glasses with side shields, gloves, and a lab coat when handling this compound.[5][15]
-
Handling: Avoid contact with skin and eyes. Do not breathe dust.[15] Handle in a well-ventilated area or under a chemical fume hood.[5] In case of contact, wash the affected area with plenty of water.[3]
-
Fire Safety: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinction.[5] Upon combustion, it may produce toxic fumes of carbon and nitrogen oxides.[2]
-
Storage: Keep the container tightly closed in a dry, well-ventilated place.[5] For long-term stability and to maintain product quality, refrigeration is often recommended.[2][3] The compound is generally stable under recommended storage conditions.[3]
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.
Conclusion
Boc-4-nitro-D-phenylalanine represents a confluence of protecting group chemistry and amino acid modification that empowers modern peptide science. Its synthesis is straightforward, and its applications are significant, ranging from the creation of more stable peptide therapeutics to the development of sophisticated biochemical probes. This guide has provided a technical overview of its structure, synthesis, and utility, offering a foundational resource for researchers aiming to leverage the unique properties of this and related compounds in their work.
References
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National Center for Biotechnology Information. (2024). Boc-D-phenylalanine. PubChem Compound Database. Retrieved from [Link]
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Aapptec. (n.d.). Boc-D-Phe(4-NO2)-OH [61280-75-9]. Retrieved from [Link]
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Thermo Fisher Scientific. (2025). Safety Data Sheet: N-Boc-D-phenylalanine. Retrieved from [Link]
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Bhattacharya, S., et al. (2011). Synthesis and characterization of some novel antimicrobial peptides. Der Pharma Chemica, 3(3), 174-188. Retrieved from [Link]
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Pozdnev, V. F. (1986). N-tert-Butoxycarbonyl-L-phenylalanine. Organic Syntheses, 64, 134. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 2. Method A: N-acylation of d- or l-phenylalanine with.... Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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